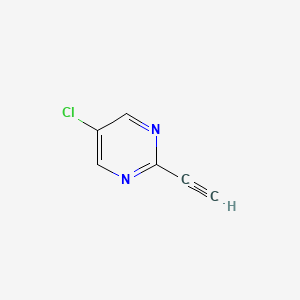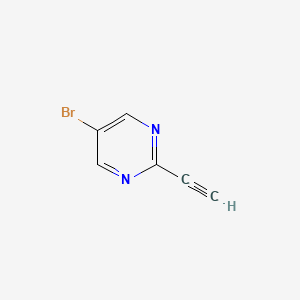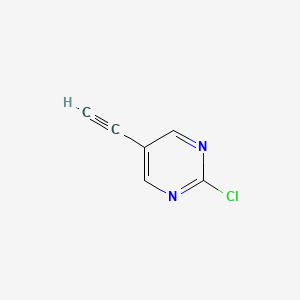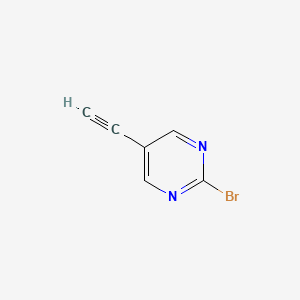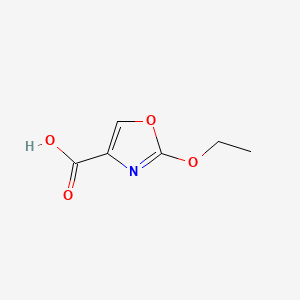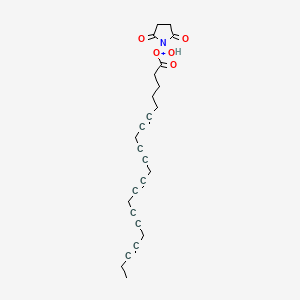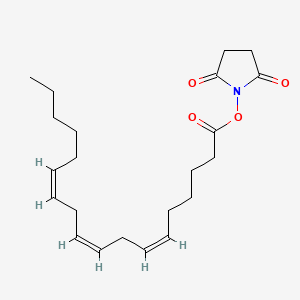![molecular formula C23H12K4N4O18S4 B566320 tetrapotassium;4-[(E,3E)-3-[3-carboxylato-1-(2,5-disulfophenyl)-5-oxopyrazol-4-ylidene]prop-1-enyl]-5-oxido-1-(2-sulfo-5-sulfonatophenyl)pyrazole-3-carboxylate CAS No. 110557-94-3](/img/structure/B566320.png)
tetrapotassium;4-[(E,3E)-3-[3-carboxylato-1-(2,5-disulfophenyl)-5-oxopyrazol-4-ylidene]prop-1-enyl]-5-oxido-1-(2-sulfo-5-sulfonatophenyl)pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tetrapotassium;4-[(E,3E)-3-[3-carboxylato-1-(2,5-disulfophenyl)-5-oxopyrazol-4-ylidene]prop-1-enyl]-5-oxido-1-(2-sulfo-5-sulfonatophenyl)pyrazole-3-carboxylate is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as carboxylic acids, hydroxyl groups, and sulfonate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrapotassium;4-[(E,3E)-3-[3-carboxylato-1-(2,5-disulfophenyl)-5-oxopyrazol-4-ylidene]prop-1-enyl]-5-oxido-1-(2-sulfo-5-sulfonatophenyl)pyrazole-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds, which undergo a series of reactions such as condensation, cyclization, and sulfonation to yield the final product. The reaction conditions may vary, but they generally require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
化学反応の分析
Types of Reactions
tetrapotassium;4-[(E,3E)-3-[3-carboxylato-1-(2,5-disulfophenyl)-5-oxopyrazol-4-ylidene]prop-1-enyl]-5-oxido-1-(2-sulfo-5-sulfonatophenyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the sulfonate groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the carboxylic acids may produce diols.
科学的研究の応用
tetrapotassium;4-[(E,3E)-3-[3-carboxylato-1-(2,5-disulfophenyl)-5-oxopyrazol-4-ylidene]prop-1-enyl]-5-oxido-1-(2-sulfo-5-sulfonatophenyl)pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism by which tetrapotassium;4-[(E,3E)-3-[3-carboxylato-1-(2,5-disulfophenyl)-5-oxopyrazol-4-ylidene]prop-1-enyl]-5-oxido-1-(2-sulfo-5-sulfonatophenyl)pyrazole-3-carboxylate exerts its effects involves interactions with various molecular targets. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. For example, the carboxylic acid groups may interact with active sites of enzymes, while the sulfonate groups can enhance solubility and bioavailability.
類似化合物との比較
Similar Compounds
- 3-Carboxy-4-hydroxy-phenoxy glucoside
- 3-Carboxy-2,2,5,5-tetramethyl-1-pyrolidinyloxy
- Phenylboronic acids
Uniqueness
tetrapotassium;4-[(E,3E)-3-[3-carboxylato-1-(2,5-disulfophenyl)-5-oxopyrazol-4-ylidene]prop-1-enyl]-5-oxido-1-(2-sulfo-5-sulfonatophenyl)pyrazole-3-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike similar compounds, it possesses both carboxylic acid and sulfonate groups, enhancing its versatility in various applications.
特性
CAS番号 |
110557-94-3 |
|---|---|
分子式 |
C23H12K4N4O18S4 |
分子量 |
916.992 |
IUPAC名 |
tetrapotassium;4-[3-[3-carboxylato-5-oxo-1-(2-sulfo-5-sulfonatophenyl)pyrazol-4-ylidene]prop-1-enyl]-1-(2,5-disulfophenyl)-5-oxidopyrazole-3-carboxylate |
InChI |
InChI=1S/C23H16N4O18S4.4K/c28-20-12(18(22(30)31)24-26(20)14-8-10(46(34,35)36)4-6-16(14)48(40,41)42)2-1-3-13-19(23(32)33)25-27(21(13)29)15-9-11(47(37,38)39)5-7-17(15)49(43,44)45;;;;/h1-9,28H,(H,30,31)(H,32,33)(H,34,35,36)(H,37,38,39)(H,40,41,42)(H,43,44,45);;;;/q;4*+1/p-4 |
InChIキー |
NHCIJCVBDMHSEO-UHFFFAOYSA-J |
SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)N2C(=C(C(=N2)C(=O)[O-])C=CC=C3C(=NN(C3=O)C4=C(C=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)O)C(=O)[O-])[O-])S(=O)(=O)O.[K+].[K+].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


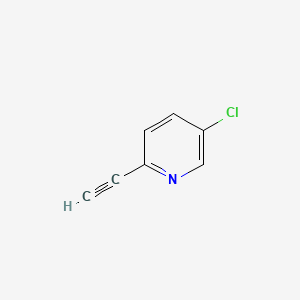
![(3beta)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene](/img/structure/B566243.png)
